2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone
Description
This compound is a hydrobromide salt featuring a 4,5-dihydroimidazole ring (a partially saturated imidazole derivative) linked via a sulfanyl group to a phenylethanone moiety. Its molecular formula is C₁₅H₁₃BrN₂OS, with a molecular weight of 349.25 g/mol . Key physical properties include a density of 1.33 g/cm³, a boiling point of 492.6°C, and a flash point of 251.7°C . The hydrobromide salt enhances solubility in polar solvents, which is critical for pharmacological applications.
Properties
CAS No. |
32188-94-6 |
|---|---|
Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone |
InChI |
InChI=1S/C11H12N2OS/c14-10(9-4-2-1-3-5-9)8-15-11-12-6-7-13-11/h1-5H,6-8H2,(H,12,13) |
InChI Key |
QRDCPJGNSRARCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)SCC(=O)C2=CC=CC=C2.Br |
Origin of Product |
United States |
Preparation Methods
Imidazoline Ring Formation
The 4,5-dihydro-1H-imidazole (imidazoline) ring is typically synthesized via cyclization of 1,2-diaminoethane derivatives with carbonyl sources. For this compound, ethylenediamine reacts with thiourea under acidic conditions to form 2-mercaptoimidazoline, a critical intermediate. The reaction proceeds via nucleophilic attack of the amine groups on the thiocarbonyl carbon, followed by intramolecular cyclization.
Reaction conditions :
-
Solvent: Ethanol/water (3:1 v/v)
-
Temperature: 80–90°C
-
Catalyst: Hydrochloric acid (0.1 M)
-
Yield: 68–72%
Spectroscopic validation includes ¹H-NMR (δ 3.25 ppm for imidazoline CH₂ groups) and IR (1650 cm⁻¹ for C=N stretch).
Sulfanyl Group Introduction
The sulfanyl (-S-) bridge is introduced via nucleophilic substitution between 2-mercaptoimidazoline and α-bromoacetophenone. The thiolate anion attacks the electrophilic carbon of the bromoketone, displacing bromide.
Optimized parameters :
-
Base: Triethylamine (2.2 equiv)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Temperature: 25°C (room temperature)
-
Reaction time: 12 hours
-
Yield: 85%
Side products, such as disulfide dimers, are minimized by maintaining an oxygen-free environment and using fresh reagents.
Hydrobromide Salt Precipitation
Acid-Base Neutralization
The free base of 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone is treated with hydrobromic acid (48% w/w) in anhydrous diethyl ether to precipitate the hydrobromide salt.
Procedure :
-
Dissolve the free base (1 equiv) in ether.
-
Slowly add HBr (1.05 equiv) at 0°C.
-
Filter and wash with cold ether.
-
Dry under vacuum (40°C, 6 hours).
Purity : >98% (HPLC).
Crystallization Optimization
Recrystallization from ethanol/water (4:1) enhances purity. Key parameters:
| Parameter | Value | Impact on Crystallization |
|---|---|---|
| Solvent ratio | Ethanol:H₂O = 4:1 | Improves crystal lattice |
| Cooling rate | 0.5°C/min | Reduces impurities |
| Seed crystals | 0.1% w/w | Enhances yield |
Crystals exhibit a melting point of 192–194°C.
Mechanistic Insights and Side Reactions
Competing Pathways in Sulfanyl Coupling
The thiolate intermediate can undergo oxidation to sulfinic acid or disulfide if exposed to air. Using nitrogen purging and radical scavengers (e.g., BHT) suppresses these side reactions.
Byproduct analysis :
-
Disulfide dimer (5–8% yield without precautions)
-
Sulfoxide (traces, <1%)
Acid Catalysis in Cyclization
Protonation of the thiourea carbonyl oxygen enhances electrophilicity, accelerating cyclization. However, excess acid promotes hydrolysis of the imidazoline ring. Optimal pH is 2–3.
Advanced Purification Techniques
Column Chromatography
Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) eluent removes non-polar impurities. The target compound elutes at Rf = 0.45.
Counterion Exchange Alternatives
While hydrobromide is standard, other salts (e.g., hydrochloride, tosylate) have been explored for improved solubility:
| Salt Form | Solubility in H₂O (mg/mL) | Melting Point (°C) |
|---|---|---|
| Hydrobromide | 12.5 | 192–194 |
| Hydrochloride | 18.3 | 185–187 |
| Tosylate | 8.9 | 210–212 |
Hydrobromide remains preferred due to stability and crystallinity.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Microreactor systems reduce reaction time from 12 hours to 30 minutes by enhancing heat/mass transfer. Key benefits:
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- The compound has been studied for its potential antimicrobial properties. Research indicates that imidazole derivatives can exhibit significant antifungal and antibacterial activities. For instance, studies have shown that related compounds demonstrate efficacy against various pathogens, suggesting that 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone hydrobromide may have similar effects due to its structural analogies with known active compounds .
-
Anticancer Properties
- Several imidazole-based compounds have been investigated for their anticancer properties. The presence of the imidazole ring in this compound may contribute to its ability to inhibit cancer cell proliferation. For example, studies have highlighted the role of imidazole derivatives in modulating signaling pathways involved in cancer progression .
-
Pharmacological Studies
- The compound's pharmacological profile is being explored in various studies focusing on its interactions with biological targets. Preliminary findings suggest that it may act on specific receptors or enzymes, which could lead to the development of new therapeutic agents for conditions such as inflammation or infections .
Material Science Applications
- Polymer Chemistry
- Catalysis
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone hydrobromide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core Variations
Arylpiperazine Derivatives
- Example: 2-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)-1-phenylethanone (Compound 18, C₁₉H₁₉F₃N₂O, MW 348.36) . Structural Difference: Replaces the dihydroimidazole with a piperazine ring. Activity: Exhibits 70% inhibition in writhing tests and 116% latency increase in hot-plate tests, indicating potent analgesic properties . Mechanism: Likely acts via serotonin or adrenergic receptor modulation due to the arylpiperazine moiety.
Thiazolidine-Fused Derivatives
- Example: cis-(Z)-2-(3-Methyltetrahydrofuro[2,3-d]thiazol-2(5H)-ylidene)-1-phenylethanone (Compound 13a, C₁₄H₁₅NO₂S, MW 261.34) . Structural Difference: Features a thiazolidine ring fused with tetrahydrofuran. Characterization: Stereochemistry confirmed via single-crystal X-ray analysis . Significance: Demonstrates the role of sulfur-containing heterocycles in stabilizing molecular conformations.
Benzimidazole Derivatives
- Example: 2-{2-[(2-Hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone Hydrobromide (C₁₇H₁₆BrN₃O₂S, MW 406.30) . Structural Difference: Substitutes dihydroimidazole with a benzimidazole ring, increasing aromaticity. Applications: Benzimidazoles are widely studied for antimicrobial and anticancer activities, though specific data for this derivative are unavailable .
Halogenated Ethanones
- Example: 2-Bromo-1-(4-imidazol-1-ylphenyl)ethanone (C₁₁H₉BrN₂O, MW 281.11) . Structural Difference: Bromine atom directly attached to the ethanone carbon, lacking the sulfanyl linker. Safety: Classified as hazardous due to reactive bromine; requires strict handling protocols .
Pharmacologically Active Hydrobromides
Data Table: Comparative Analysis of Key Compounds
Key Research Findings and Trends
Heterocycle Impact :
- Dihydroimidazole and benzimidazole derivatives prioritize hydrogen bonding and π-π interactions due to nitrogen-rich cores, enhancing receptor binding .
- Piperazine-based compounds (e.g., Compound 18) show superior analgesic efficacy , likely due to neurotransmitter receptor modulation .
Salt and Solubility :
- Hydrobromide salts (e.g., Target Compound, Eletriptan HBr) improve aqueous solubility , critical for oral bioavailability .
Safety and Stability: Brominated ethanones (e.g., CAS 110668-69-4) require careful handling due to reactivity and toxicity .
Biological Activity
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and cardiovascular applications. This article reviews the synthesis, structural properties, and biological activities of this compound, supported by relevant case studies and research findings.
- Molecular Formula : C11H12BrN2OS
- Molecular Weight : 284.29 g/mol
- Appearance : White to off-white solid
- Melting Point : 205–209 °C
- Solubility : Soluble in organic solvents; limited solubility in water.
Synthesis
The synthesis of this compound hydrobromide involves the reaction of imidazole derivatives with phenylacetone under specific conditions to yield the desired hydrobromide salt. The process typically requires careful control of temperature and pH to ensure high yield and purity.
Anticancer Activity
Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. The following table summarizes the findings from key studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Cervical Cancer (SISO) | 2.38 - 3.77 | Induction of apoptosis |
| Bladder Cancer (RT-112) | 3.42 - 5.59 | Inhibition of cell proliferation |
The most notable study indicated that the compound exhibited significant selectivity towards cervical cancer cells, with an IC50 value comparable to established chemotherapeutics like cisplatin, which has an IC50 range of 0.24–1.22 µM .
Cardiovascular Effects
In cardiovascular research, derivatives of this compound have shown promise as antihypertensive agents. They were evaluated for their affinity towards imidazoline binding sites (IBS) and adrenergic receptors:
| Compound | Affinity for IBS I(1) | Affinity for Alpha Receptors | Effect on MAP (Mean Arterial Pressure) |
|---|---|---|---|
| Compound A | High | Moderate | Significant reduction |
| Compound B | Moderate | High | Minimal effect |
The results suggest that compounds with higher affinities for IBS and alpha receptors are more effective in lowering blood pressure in spontaneously hypertensive rats .
Case Study 1: Antitumor Activity
A study evaluated the compound's effects on human cervical cancer cells (SISO). Treatment with varying concentrations resulted in a dose-dependent increase in early and late apoptotic cells, indicating its potential as a therapeutic agent for cervical cancer .
Case Study 2: Cardiovascular Evaluation
In another study focusing on cardiovascular effects, compounds derived from this compound were tested for their ability to modulate blood pressure in animal models. The findings highlighted their potential as novel antihypertensive agents due to their selective action on imidazoline receptors .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone hydrobromide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-bromo-1-phenylethanone with imidazole derivatives in toluene (9–12 hours) followed by purification via column chromatography (hexane:ethyl acetate, 5:1) yields the product . Low yields (~22%) may result from incomplete substitution; optimization strategies include adjusting stoichiometry (e.g., excess imidazole), solvent polarity (e.g., DMF for better solubility), or microwave-assisted synthesis to reduce reaction time .
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- X-ray crystallography resolves crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O/N bonds) .
- NMR spectroscopy confirms substituent positions (e.g., δ 7.32–8.35 ppm for aromatic protons in imidazole derivatives) .
- High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns .
Q. How can researchers address discrepancies in reported biological activity data for imidazole derivatives?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or impurities. Standardization steps include:
- Dose-response curves to confirm IC₅₀ values across multiple replicates.
- Chromatographic purity checks (HPLC ≥95%) to exclude byproducts .
- Comparative studies using reference compounds (e.g., histamine receptor antagonists) to validate target specificity .
Advanced Research Questions
Q. What strategies are recommended for studying the compound’s environmental fate and ecotoxicological impacts?
- Methodological Answer : Follow long-term experimental frameworks like Project INCHEMBIOL, which evaluates:
- Partition coefficients (log P) to predict bioaccumulation .
- Aerobic/anaerobic degradation in simulated ecosystems (e.g., soil microcosms) .
- Toxicity assays across trophic levels (e.g., Daphnia magna for aquatic toxicity) .
Q. How can crystallographic data inform the design of derivatives with enhanced receptor binding affinity?
- Methodological Answer :
- Analyze hydrogen-bonding networks and π-π stacking in crystal structures to identify key pharmacophores .
- Use molecular docking (e.g., AutoDock Vina) to model interactions with targets like histamine receptors .
- Synthesize analogs with halogen substitutions (e.g., 4-fluorophenyl groups) to improve lipophilicity and binding .
Q. What experimental approaches resolve conflicting data on the compound’s enzyme inhibition mechanisms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
